N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide
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Overview
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival. The inhibition occurs through binding to the ATP-binding site of these enzymes, preventing their activity and leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
AZD5153: A bivalent bromodomain and extraterminal inhibitor with a similar triazolopyridazine core.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: Another triazolopyridazine derivative with different substituents.
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacokinetic properties. Its ability to inhibit both c-Met and Pim-1 enzymes makes it a promising candidate for dual-targeted cancer therapy .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-15-7-6-13-20-21-14(23(13)22-15)10-19-17(24)16-12-5-3-2-4-11(12)8-9-18-16/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXSGTWSYOZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NC=CC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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